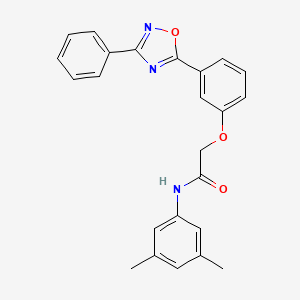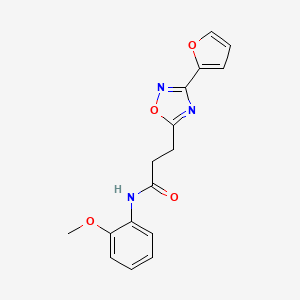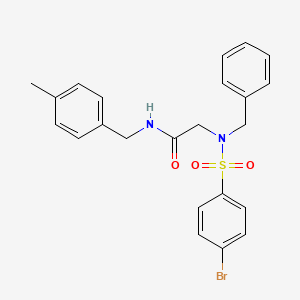
N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide, also known as BP-181, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BP-181 is a benzamide derivative that has been synthesized using a unique method that involves the reaction of 4-methoxy-3-nitrobenzoic acid with pyrrolidine-1-sulfonyl chloride, followed by reduction and cyclization.
Mécanisme D'action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide is not yet fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer growth, inflammation, and neurodegeneration. N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer growth. N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has also been shown to modulate several signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of inflammation, and the protection of neurons from damage. N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has also been shown to have antioxidant effects, which could be beneficial in preventing oxidative stress-induced damage in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide in lab experiments is its potent and selective activity against cancer cells, inflammation, and neurodegeneration. However, one of the limitations of N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide, including the investigation of its potential use in combination with other drugs or therapies, the development of more soluble analogs, and the exploration of its potential use in other areas of research, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide and to determine its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide involves several steps, including the reaction of 4-methoxy-3-nitrobenzoic acid with pyrrolidine-1-sulfonyl chloride to form an intermediate product. This intermediate is then reduced using sodium borohydride to produce the corresponding amine, which is subsequently cyclized using 2,3-dihydrofuran to yield N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide.
Applications De Recherche Scientifique
N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been found to have potential therapeutic applications in several areas of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast and lung cancers. Inflammation research has demonstrated that N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has potent anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases, such as rheumatoid arthritis. Finally, in neurodegenerative disease research, N-(2H-1,3-benzodioxol-5-yl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to have neuroprotective effects, which could be beneficial in the treatment of diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O3S/c1-18-7-9-19(10-8-18)15-25-23(27)17-26(16-20-5-3-2-4-6-20)30(28,29)22-13-11-21(24)12-14-22/h2-14H,15-17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLUHAGXGFGNPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


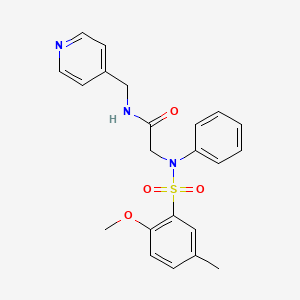
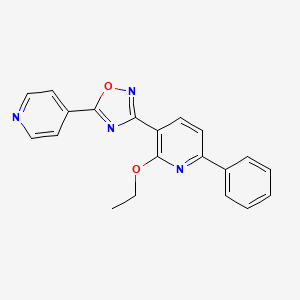
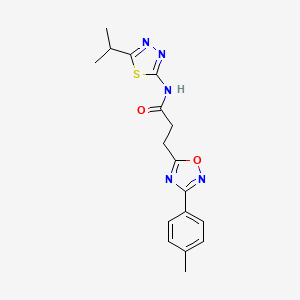

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7688842.png)


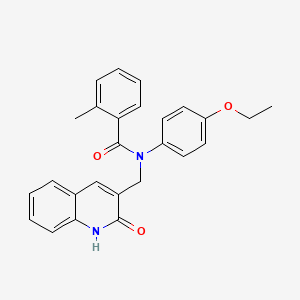
![N-(3-chloro-2-methylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7688880.png)

![N-(3,4-dichlorophenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7688892.png)
